tatM2NX

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TatM2NX est un nouvel antagoniste peptidique spécialement conçu pour interagir avec le site de liaison du diphosphate d'adénosine ribose sur le domaine d'homologie de la nudix hydrolase 9. Il est connu pour ses effets antagonistes puissants sur les canaux humains du récepteur potentiel transient de la mélastanine 2. Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans l'étude des maladies neurologiques et des voies de signalisation cellulaire .

Méthodes De Préparation

TatM2NX est synthétisé par une série de techniques de synthèse peptidique. La voie de synthèse implique la méthode de synthèse peptidique en phase solide, qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Analyse Des Réactions Chimiques

TatM2NX subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfure entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent briser les ponts disulfure, ramenant le peptide à sa forme réduite.

Substitution : this compound peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres pour étudier les relations structure-activité.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les relations structure-activité des antagonistes peptidiques et leurs interactions avec les canaux du récepteur potentiel transient de la mélastanine 2.

Biologie : this compound est utilisé dans des études cellulaires pour étudier le rôle des canaux du récepteur potentiel transient de la mélastanine 2 dans la signalisation cellulaire et les lésions neuronales.

Médecine : Ce composé a montré un potentiel dans le traitement des maladies neurologiques, telles que les accidents vasculaires cérébraux et les arrêts cardiaques, en inhibant l'activité des canaux du récepteur potentiel transient de la mélastanine 2.

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison du diphosphate d'adénosine ribose sur le domaine d'homologie de la nudix hydrolase 9 des canaux du récepteur potentiel transient de la mélastanine 2. Cette liaison empêche l'activation des canaux du récepteur potentiel transient de la mélastanine 2 par les métabolites du diphosphate d'adénosine ribose et le stress oxydatif. L'inhibition de l'activité des canaux du récepteur potentiel transient de la mélastanine 2 entraîne une réduction de l'afflux de calcium et des événements de signalisation en aval qui s'ensuivent. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la signalisation de la kinase 3 bêta de la glycogène synthase et la prévention des lésions neuronales .

Applications De Recherche Scientifique

TatM2NX has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationships of peptide antagonists and their interactions with transient receptor potential melastatin 2 channels.

Biology: this compound is employed in cellular studies to investigate the role of transient receptor potential melastatin 2 channels in cellular signaling and neuronal injury.

Medicine: This compound has shown potential in the treatment of neurological diseases, such as stroke and cardiac arrest, by inhibiting transient receptor potential melastatin 2 channel activity.

Mécanisme D'action

TatM2NX exerts its effects by binding to the adenosine diphosphate ribose binding site on the Nudix Hydrolase 9 homology domain of transient receptor potential melastatin 2 channels. This binding prevents the activation of transient receptor potential melastatin 2 channels by adenosine diphosphate ribose metabolites and oxidative stress. The inhibition of transient receptor potential melastatin 2 channel activity leads to a reduction in calcium influx and subsequent downstream signaling events. The molecular targets and pathways involved include the inhibition of glycogen synthase kinase 3 beta signaling and the prevention of neuronal injury .

Comparaison Avec Des Composés Similaires

TatM2NX est unique par rapport aux autres antagonistes peptidiques en raison de son interaction spécifique avec le site de liaison du diphosphate d'adénosine ribose sur le domaine d'homologie de la nudix hydrolase 9. Des composés similaires comprennent :

Clotrimazole : Un inhibiteur connu des canaux du récepteur potentiel transient de la mélastanine 2, mais avec un mécanisme d'action différent.

Peroxyde d'hydrogène : Utilisé pour activer les canaux du récepteur potentiel transient de la mélastanine 2 dans des conditions expérimentales.

Doxycycline : Un autre composé utilisé dans l'étude des canaux du récepteur potentiel transient de la mélastanine 2, mais avec des propriétés de liaison différentes

This compound se démarque par sa forte puissance et sa spécificité dans l'inhibition de l'activité des canaux du récepteur potentiel transient de la mélastanine 2, ce qui en fait un outil précieux dans la recherche scientifique.

Propriétés

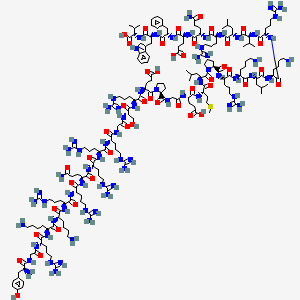

Formule moléculaire |

C190H323N71O45S |

|---|---|

Poids moléculaire |

4354 g/mol |

Nom IUPAC |

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C190H323N71O45S/c1-100(2)89-132(170(295)244-116(43-19-23-74-193)155(280)243-125(54-34-85-227-190(216)217)169(294)258-148(103(7)8)177(302)256-133(90-101(3)4)171(296)245-122(51-31-82-224-187(210)211)160(285)248-128(62-67-141(197)265)166(291)249-129(64-69-146(271)272)167(292)254-134(93-105-37-13-12-14-38-105)172(297)255-135(173(298)259-149(104(9)10)180(305)306)94-107-95-228-111-40-16-15-39-109(107)111)253-163(288)117(44-20-24-75-194)238-161(286)124(53-33-84-226-189(214)215)251-176(301)139-56-36-87-261(139)179(304)136(91-102(5)6)257-168(293)130(71-88-307-11)250-164(289)126(63-68-145(269)270)233-143(267)98-231-175(300)138-55-35-86-260(138)178(303)131(65-70-147(273)274)252-162(287)123(52-32-83-225-188(212)213)246-174(299)137(99-262)234-144(268)97-230-151(276)112(45-25-76-218-181(198)199)235-156(281)118(47-27-78-220-183(202)203)240-158(283)120(49-29-80-222-185(206)207)242-165(290)127(61-66-140(196)264)247-159(284)121(50-30-81-223-186(208)209)241-157(282)119(48-28-79-221-184(204)205)239-154(279)115(42-18-22-73-192)237-153(278)114(41-17-21-72-191)236-152(277)113(46-26-77-219-182(200)201)232-142(266)96-229-150(275)110(195)92-106-57-59-108(263)60-58-106/h12-16,37-40,57-60,95,100-104,110,112-139,148-149,228,262-263H,17-36,41-56,61-94,96-99,191-195H2,1-11H3,(H2,196,264)(H2,197,265)(H,229,275)(H,230,276)(H,231,300)(H,232,266)(H,233,267)(H,234,268)(H,235,281)(H,236,277)(H,237,278)(H,238,286)(H,239,279)(H,240,283)(H,241,282)(H,242,290)(H,243,280)(H,244,295)(H,245,296)(H,246,299)(H,247,284)(H,248,285)(H,249,291)(H,250,289)(H,251,301)(H,252,287)(H,253,288)(H,254,292)(H,255,297)(H,256,302)(H,257,293)(H,258,294)(H,259,298)(H,269,270)(H,271,272)(H,273,274)(H,305,306)(H4,198,199,218)(H4,200,201,219)(H4,202,203,220)(H4,204,205,221)(H4,206,207,222)(H4,208,209,223)(H4,210,211,224)(H4,212,213,225)(H4,214,215,226)(H4,216,217,227)/t110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-/m0/s1 |

Clé InChI |

UDMRTOJWVGSXRR-OMVNHVILSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.